1-氨基乙内酰脲盐酸盐

描述

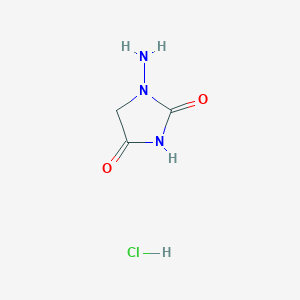

1-Aminohydantoin hydrochloride, also known as 1-Aminohydantoin hydrochloride, is a useful research compound. Its molecular formula is C3H6ClN3O2 and its molecular weight is 151.55 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Aminohydantoin hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Aminohydantoin hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Aminohydantoin hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物化合物的合成

1-氨基乙内酰脲盐酸盐:用作合成各种药物化合物的反应物。 它在生产丹曲林中起着至关重要的作用,丹曲林是一种肌肉松弛剂,用于治疗肌肉痉挛和恶性高热 . 该化合物还有助于合成(E)-1-(2-羟基苄叉胺基)咪唑烷-2,4-二酮,展现了其在药物开发中的多功能性 .

兽医药物残留分析

在兽医领域,1-氨基乙内酰脲盐酸盐作为标准,用于测定动物组织中兽药残留。 它对测量肉类和牛奶中呋喃西林代谢物的含量尤其重要,确保食品安全并符合健康法规 .

分子生物学和生物化学

该化合物在分子生物学和生物化学研究中起着重要作用,它有助于探索蛋白质结构和功能。 它是理解细胞内复杂生化过程的宝贵工具,有助于这些科学领域取得进步 .

环境监测

1-氨基乙内酰脲盐酸盐:用于环境研究,以检测和量化水产品中的呋喃西林代谢物。 它在监测禁用抗生素的存在中的作用突出了其在保护公众健康和维护生态系统平衡中的重要性 .

化学合成

在化学合成中,1-氨基乙内酰脲盐酸盐用作反应物,用于创建体外寄生虫药物和骨骼肌松弛剂。 它也用于铃木-宫浦偶联反应,并用作淋巴细胞特异性酪氨酸磷酸酶抑制剂,证明了其在合成化学中的广泛应用 .

医学研究

医学研究利用1-氨基乙内酰脲盐酸盐作为呋喃妥因的代谢物,研究其与组织蛋白的结合以及随后在弱酸性条件下的释放。 这个过程对于开发检测和分析生物样本中药物残留的方法至关重要 .

作用机制

Target of Action

1-Aminohydantoin hydrochloride is primarily used as a reactant in the synthesis of various compounds, including ectoparasiticidal drugs and skeletal muscle relaxants . It has also been used in the synthesis of dantrolene, a muscle relaxant, and its sodium salt .

Mode of Action

It’s known that it can covalently bind to tissue proteins . This binding is likely to play a role in its interaction with its targets.

Biochemical Pathways

It’s known to be involved in the synthesis of various compounds, suggesting that it may play a role in multiple biochemical pathways .

Pharmacokinetics

It’s known to covalently bind to tissue proteins and is released from tissues under slightly acidic conditions . This suggests that its bioavailability may be influenced by the pH of the environment.

Result of Action

Its use in the synthesis of various compounds suggests that it may have diverse effects depending on the specific biochemical pathways and targets involved .

Action Environment

The action of 1-Aminohydantoin hydrochloride can be influenced by environmental factors such as pH. It is released from tissues under slightly acidic conditions . This suggests that its action, efficacy, and stability may be influenced by the acidity of the environment.

生化分析

Biochemical Properties

1-Aminohydantoin hydrochloride covalently binds to tissue proteins . Under slightly acidic conditions, it is released from the tissues and derivatized with 2-nitrobenzaldehyde to form nitrophenyl derivatives of AHD, which can be detected .

Molecular Mechanism

The molecular mechanism of 1-Aminohydantoin hydrochloride involves its covalent binding to tissue proteins . This binding, followed by its release under slightly acidic conditions and subsequent derivatization, allows for its detection .

Metabolic Pathways

1-Aminohydantoin hydrochloride is a major metabolite of nitrofurantoin in animal tissues

生物活性

1-Aminohydantoin hydrochloride (AHD), a derivative of hydantoin, has garnered attention for its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₃H₅N₃O₂·HCl

- Molecular Weight : 151.55 g/mol

- CAS Number : 2827-56-7

- Appearance : White to slightly brown crystalline powder

- Melting Point : Approximately 199 °C (dec.) .

1-Aminohydantoin hydrochloride exhibits various biological activities primarily through its interaction with cellular targets:

- Antiproliferative Activity : Research indicates that AHD derivatives can inhibit the proliferation of cancer cells. For example, studies have shown that compounds incorporating the 1-amino-hydantoin moiety demonstrate significant cytotoxic effects against lung adenocarcinoma (A549), colon adenocarcinoma (LS-174), and triple-negative breast adenocarcinoma (MDA-MB-231) cells . This activity is attributed to their ability to interfere with ATP binding sites in key kinases involved in cancer cell growth.

- Enzyme Inhibition : The binding characteristics of AHD suggest it may inhibit certain kinases, which are crucial in various signaling pathways. The structural activity relationship (SAR) studies reveal that modifications to the hydantoin structure can enhance binding affinity and improve antiproliferative properties .

Therapeutic Applications

1-Aminohydantoin hydrochloride has potential applications in several therapeutic areas:

- Cancer Treatment : Given its antiproliferative properties, AHD is being explored as a lead compound for developing new anticancer agents. Its ability to target specific kinases could provide a novel approach in cancer therapy .

- Synthesis of Pharmaceuticals : AHD serves as an intermediate in the synthesis of various pharmaceutical compounds, including those used in treating neurological disorders and other conditions .

Case Study 1: Anticancer Activity

A study published in MDPI evaluated the antiproliferative effects of AHD derivatives on multiple cancer cell lines. The results indicated that certain modifications to the hydantoin structure significantly enhanced cytotoxicity, suggesting a promising avenue for drug development targeting cancer therapies .

Case Study 2: Synthesis and Application

Another investigation focused on the synthesis of novel compounds using AHD as a precursor. The study demonstrated that derivatives created from AHD exhibited improved pharmacological profiles compared to their parent compounds, highlighting the importance of structural modifications in enhancing biological activity .

Comparative Table of Biological Activities

属性

IUPAC Name |

1-aminoimidazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2.ClH/c4-6-1-2(7)5-3(6)8;/h1,4H2,(H,5,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOHANUVLKERQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499598 | |

| Record name | 1-Aminoimidazolidine-2,4-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2827-56-7 | |

| Record name | 1-Aminohydantoin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2827-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminohydantoin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminoimidazolidine-2,4-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminoimidazolidine-2,4-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Imidazolidinedione, 1-amino-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。